3-Genistein-8-C-glucoside

Description

Contextualization within Isoflavonoid (B1168493) Chemistry

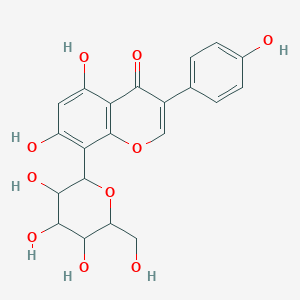

3-Genistein-8-C-glucoside belongs to the isoflavonoid class of polyphenolic compounds. researchgate.net Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. rsc.org The foundational structure for this compound is genistein (B1671435) (5,7,4'-trihydroxyisoflavone), a well-known isoflavone (B191592) aglycone (the non-sugar part of a glycoside) found abundantly in soybeans and other legumes. nih.govwikipedia.orgmdpi.com

Chemically, this compound is a C-glycosyl compound. nih.gov This means it is a derivative of genistein where a sugar molecule is attached. Specifically, a beta-D-glucopyranosyl residue is bonded to the eighth position of the genistein core structure through a carbon-carbon (C-C) bond, which is more stable than the more common oxygen-carbon (O-glycosidic) bond. nih.gov This distinct linkage influences its chemical properties and may affect its bioavailability and metabolic fate.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | nih.gov |

| Molecular Formula | C21H20O10 | nih.govmedchemexpress.com |

| Molecular Weight | 432.38 g/mol | medchemexpress.comcymitquimica.com |

| CAS Number | 66026-80-0 | nih.govabmole.com |

| Classification | Isoflavone, Flavonoid, C-glycosyl compound, Polyphenol | nih.govmedchemexpress.commassbank.eu |

Significance as a Natural Product and Phytoestrogen

This compound is a natural product found in a variety of plants. nih.gov It has been isolated and identified from species such as the flowers of lupine (Lupinus luteus L.), Genista ephedroides, and Dalbergia sissoo. nih.govnih.govabmole.comchemsrc.com

The significance of this compound is closely linked to its classification as a phytoestrogen. nih.govnih.gov Phytoestrogens are plant-derived compounds that are structurally similar to mammalian estrogen (17-β-estradiol) and can interact with estrogen receptors in the body. rsc.orgmdpi.com Genistein, the aglycone of this compound, is one of the most studied phytoestrogens and is known to exhibit both estrogenic and anti-estrogenic effects. researchgate.netmdpi.com The estrogen-like activity of isoflavones like genistein has prompted extensive research into their roles in health. rsc.org As a glycosylated form of genistein, this compound is an important part of this family of compounds. nih.gov

Table 2: Documented Natural Sources of this compound

| Plant Species | Reference |

|---|---|

| Lupinus luteus (Yellow Lupin) | nih.govchemsrc.comnih.gov |

| Genista ephedroides | nih.govabmole.com |

| Dalbergia sissoo (North Indian Rosewood) | nih.gov |

Overview of Research Trajectories on this compound

Scientific investigation into this compound follows several key trajectories, focusing on its synthesis, isolation, and biological functions.

Synthesis and Isolation: Researchers have developed methods for both the chemical synthesis and biotechnological production of this compound. Total synthesis has been achieved, providing a route to produce the compound for research purposes. nih.gov More recently, metabolic engineering has enabled the de novo biosynthesis of this compound in microorganisms like Saccharomyces cerevisiae. nih.govnih.gov This biotechnological approach is seen as advantageous for more sustainable and industrial-scale production. nih.govnih.gov

Biological Activity: A significant portion of the research focuses on the compound's biological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) and cause mitochondrial membrane depolarization in certain cancer cell lines, such as human SK-OV-3 ovarian carcinoma cells. medchemexpress.comabmole.comchemsrc.commdpi.com Further studies have examined its genotoxic effects, noting that it can induce DNA damage at higher concentrations while exhibiting antioxidant properties at lower concentrations. nih.govnih.gov

Table 3: Selected Research Findings on the Biological Activity of this compound

| Research Area | Finding | Model System | Source |

|---|---|---|---|

| Cytotoxicity | Significantly decreased cell viability in a dose- and time-dependent manner. | Human SK-OV-3 ovarian carcinoma cells | abmole.commdpi.com |

| Apoptosis Induction | Induces mitochondrial membrane depolarization and apoptosis. | Human SK-OV-3 ovarian carcinoma cells | medchemexpress.comchemsrc.commdpi.com |

| Genotoxicity | Induced DNA damage at concentrations >20 µM. | Mouse embryonic fibroblast (NIH 3T3) cells | nih.gov |

| Antioxidant Activity | Showed antioxidant properties against H2O2-induced DNA damage at low concentrations (2.5-10 µM). | Mouse embryonic fibroblast (NIH 3T3) cells | nih.gov |

| Antidiabetic Activity | Treatment showed potent antidiabetic activity. | Diabetic animal model | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWJJOYYZFELEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 3 Genistein 8 C Glucoside

Identification in Plant Species

Scientific investigations have confirmed the presence of 3-Genistein-8-C-glucoside in several plant species. The research has predominantly focused on its isolation and characterization from various plant parts, revealing a pattern of occurrence that is often species-specific.

Leguminous Plants

The family Fabaceae, or legume family, is a significant source of this isoflavone (B191592).

Lupinus luteus (Yellow Lupin): This species is a well-documented source of this compound. The compound has been specifically isolated from the flowers of the yellow lupin. researchgate.netbohrium.comnih.govresearchgate.net Further research has also identified it as one of the most abundant isoflavone glycoconjugates in the roots of the plant. researchgate.net

Genista cinerea : Genistein-8-C-glucoside has been successfully isolated from this species of broom. researchgate.net

Dalbergia sissoo (Indian Rosewood): This compound is reported to be present in Dalbergia sissoo. nih.gov Specifically, it has been separated from the leaves of the plant. researchgate.net

Genista ephedroides : Research has led to the isolation of genistein (B1671435) 8-C-glucoside from the aerial parts of this plant species.

Other Botanical Sources

Beyond the legume family, this compound has been identified in other botanical sources.

Eclipta prostrata : Based on available phytochemical studies, this compound has not been reported in Eclipta prostrata. Investigations into its chemical constituents have identified other classes of flavonoids and compounds, but not this specific isoflavone glucoside. researchgate.net

Tasmannia piperita : Secondary metabolite profiling of this species has confirmed the presence of this compound. It was identified in the methanolic extract of the plant's leaves. nih.gov

Distribution within Plant Tissues and Organs

The concentration and presence of this compound are not uniform throughout the plant structure. Research indicates a specific distribution within various tissues and organs, suggesting localized biosynthesis or accumulation.

In Lupinus luteus, the compound is found in both the reproductive and subterranean organs, having been isolated from the flowers and identified as a major isoflavone in the roots. researchgate.netresearchgate.net For Dalbergia sissoo and Tasmannia piperita, the leaves are the specified location of the compound. nih.govresearchgate.net In the case of Genista ephedroides, the term "aerial parts" indicates its presence in the upper portions of the plant, such as the stem and leaves. For Genista cinerea, while the compound has been isolated, the specific tissue distribution has not been detailed in the cited literature. researchgate.net

Biosynthesis and Biotransformation Pathways of 3 Genistein 8 C Glucoside

Endogenous Plant Biosynthesis

In plants, particularly legumes like soybean (Glycine max) and yellow lupine (Lupinus luteus), genistein (B1671435) and its derivatives are key secondary metabolites involved in processes like plant defense. nih.govmdpi.com The biosynthesis of these compounds occurs through the intricate isoflavonoid (B1168493) pathway, a branch of the general phenylpropanoid pathway. frontiersin.orgencyclopedia.pub The creation of 3-Genistein-8-C-glucoside is a result of specific enzymatic modifications to the core isoflavone (B191592) structure. frontiersin.org

C-Glycosylation Mechanisms within Isoflavonoid Pathways

The isoflavonoid biosynthetic pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce key intermediates like naringenin (B18129) chalcone (B49325) and the flavanone (B1672756) naringenin. frontiersin.orgencyclopedia.pub Isoflavone synthase (IFS), a critical enzyme primarily found in legumes, then converts these flavanone precursors into isoflavones such as genistein. frontiersin.orgmdpi.com

The crucial step in forming this compound is C-glycosylation, where a glucose molecule is attached to the C-8 position of the genistein A-ring. whiterose.ac.uk This reaction is catalyzed by specific C-glycosyltransferases (CGTs). researchgate.net There are generally two proposed mechanisms for the C-glycosylation of flavonoids. researchgate.net One pathway involves the direct transfer of a sugar donor to the C-6 or C-8 position of the flavone (B191248) or isoflavone aglycone. researchgate.net An alternative pathway involves the glycosylation of a 2-hydroxyflavanone (B13135356) intermediate, which is then dehydrated to form the final flavone C-glycoside. whiterose.ac.ukresearchgate.net While the exact stage at which 8-C-glycosylation of genistein occurs in all plants is not definitively established, it is a key modification that enhances the stability and solubility of the compound, facilitating its storage within plant cells. frontiersin.org

Role of Glycosyltransferases in this compound Formation

The enzymatic drivers of glycosylation are UDP-dependent glycosyltransferases (UGTs), which belong to the large GT1 family of enzymes. mdpi.comfrontiersin.orgnih.gov These enzymes catalyze the transfer of a sugar moiety from an activated donor, typically UDP-glucose, to an acceptor molecule like genistein. frontiersin.orgnih.govmdpi.com The formation of the C-C bond in this compound is specifically carried out by a subclass known as C-glycosyltransferases (CGTs). mdpi.comresearchgate.net

Identifying the specific UGT responsible for genistein's 8-C-glycosylation has been a focus of research. A C-glucosyltransferase identified as PlUGT43 has been reported to catalyze the conversion of genistein to genistein-8-C-glucoside, showing strong substrate specificity. mdpi.com The characterization of these enzymes is challenging, as many UGTs involved in secondary metabolism are yet to be fully identified. frontiersin.org However, their role is paramount in creating the diverse array of isoflavonoid glycosides found in nature. frontiersin.org

Heterologous Biosynthesis and Metabolic Engineering

Due to the low abundance of many isoflavonoids in nature, microbial bioproduction has emerged as a promising alternative to plant extraction or chemical synthesis. nih.gov Advancements in metabolic engineering and synthetic biology have enabled the production of complex plant natural products, including this compound, in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. frontiersin.orgnih.gov

Microbial Production in Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae has been successfully engineered to serve as a cell factory for the de novo biosynthesis of genistein and its glycosylated derivatives. nih.govnih.gov This was achieved by introducing and optimizing the multi-gene biosynthetic pathway for genistein. nih.gov To produce this compound, an isoflavone glycosyltransferase was introduced into the genistein-producing yeast strain. nih.govnih.gov

In a landmark study, researchers achieved the first de novo synthesis of genistein-8-C-glucoside in S. cerevisiae. nih.govnih.gov By introducing the C-glucosyltransferase PlUGT43, which specifically catalyzes the conversion of genistein to its 8-C-glucoside form, the engineered yeast was able to produce the target compound. mdpi.com Further metabolic engineering, including optimizing the supply of the sugar donor UDP-glucose by overexpressing key genes (PGM2 and UGP1) in the UDPG synthesis pathway, led to enhanced production titers. mdpi.comnih.gov The final optimized strain was able to produce 10.03 mg/L of genistein-8-C-glucoside from a simple carbon source. nih.govnih.gov

| Strain Modification | Key Genes Introduced/Overexpressed | Product | Titer (mg/L) | Reference |

| Initial C-glycosylation | PlUGT43 | Genistein-8-C-glucoside | 7.65 | mdpi.com |

| UDPG pool enhancement | PlUGT43, PGM2, UGP1 | Genistein-8-C-glucoside | 10.03 | nih.gov |

Recombinant Expression Systems (e.g., Escherichia coli)

Escherichia coli is another widely used host for the biotransformation and production of flavonoids and their glycosides. frontiersin.org Research has demonstrated the successful biological synthesis of the precursor genistein in E. coli from substrates like p-coumaric acid and naringenin. jmb.or.krnih.govnih.gov By introducing genes for isoflavone synthase (IFS) and cytochrome P450 reductase (CPR), engineered E. coli strains can convert naringenin to genistein, with optimized systems producing up to 35 mg/L. jmb.or.krnih.gov

While the direct de novo synthesis of this compound in E. coli is not as established as in yeast, the platform has been extensively used for the enzymatic glycosylation of isoflavones. nih.gov Recombinant E. coli expressing various plant and bacterial UGTs have been used to produce different genistein glycosides. rsc.org For instance, E. coli expressing UGT71G1 from Medicago truncatula successfully converted exogenously fed genistein into its 7-O-glucoside, achieving yields of approximately 20 mg/L. nih.gov Other studies have used recombinant E. coli for the hydroxylation and methylation of genistein and its glycosides, showcasing the versatility of this microbial host for modifying isoflavones. mdpi.commdpi.com These findings underscore the potential of E. coli as a robust chassis for producing a variety of genistein derivatives, including this compound, through the expression of specific C-glycosyltransferases.

| Host/Enzyme System | Substrate | Product(s) | Yield | Reference |

| E. coli BL21(DE3) expressing RcIFS-OsCPR | Naringenin | Genistein | ~35 mg/L | nih.gov |

| E. coli BL21(DE3) expressing UGT71G1 | Genistein (100 µM) | Genistein 7-O-glucoside | ~20 mg/L | nih.gov |

| E. coli expressing B. megaterium tyrosinase | Genistein | 3′-hydroxygenistein | - | mdpi.com |

Isolation, Purification, and Advanced Analytical Characterization of 3 Genistein 8 C Glucoside

Extraction Methodologies from Biological Matrices

The initial step in isolating 3-Genistein-8-C-glucoside involves its extraction from various plant materials, primarily from the Fabaceae (legume) family. azom.com As a glycoside, this compound is water-soluble and requires polar solvents for effective extraction. mdpi.com

Conventional methods such as maceration, Soxhlet extraction, and heat-reflux extraction are frequently used. nih.govresearchgate.net These techniques typically employ solvents like ethanol (B145695), methanol (B129727), or acetone, often in aqueous solutions (e.g., 50-80% ethanol). nih.govimpactfactor.org For instance, one successful isolation of Genistein-8-C-glucoside from the flowers of Lupinus luteus involved extraction with methanol. nih.gov

A critical consideration during extraction is the potential for enzymatic degradation. Plant tissues contain native β-glucosidase enzymes that can cleave the sugar moiety from the isoflavone (B191592), converting the glycoside into its aglycone form (genistein). acs.org To prevent this, plant material is often dried prior to extraction, or enzymatic inhibitors are added to the extraction solvent. mdpi.comacs.org High temperatures can also lead to the degradation of thermolabile glycosides. researchgate.net

More modern and efficient techniques include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). researchgate.netmdpi.com These methods offer advantages such as reduced extraction times, lower solvent consumption, and higher yields compared to conventional approaches. nih.govmdpi.com

Table 1: Summary of Extraction Methods for Isoflavone Glycosides

| Extraction Method | Plant Source Examples | Solvent Systems | Key Considerations |

|---|---|---|---|

| Maceration/Heat-Reflux | Red Clover (Trifolium pratense), Soybeans (Glycine max) | 50-70% Ethanol, Methanol | Time-consuming; potential for thermal degradation of glycosides. mdpi.comnih.gov |

| Soxhlet Extraction | Genista tenera (aerial parts) | Ethanol | Exhaustive extraction but requires large solvent volumes and prolonged heat. unl.pt |

| Ultrasound-Assisted Extraction (UAE) | Red Clover (Trifolium pratense) | 50-70% Ethanol | Increased efficiency, reduced time and solvent use. nih.gov |

Chromatographic Separation and Purification Techniques

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. This is achieved through various chromatographic techniques.

Initial purification often involves open column chromatography using stationary phases like silica (B1680970) gel or macroporous resins such as Dianion HP-20. mdpi.comnih.gov A specific method for purifying Genistein-8-C-glucoside utilized a polyamide column, where the compound was eluted using a gradient of ethanol and water, with the pure fraction being collected with 50% ethanol. nih.gov

For achieving high purity, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com This technique uses high-pressure pumps to pass the mixture through a column packed with a solid adsorbent material. Reversed-phase columns, particularly those with a C18 stationary phase, are most common for isoflavone separation. acs.orgunl.ptrsc.org The mobile phase typically consists of a precisely controlled gradient of acetonitrile (B52724) and/or methanol with acidified water, which allows for the fine separation of closely related isomers. acs.orgunl.pt

Table 2: Chromatographic Techniques for Purifying this compound

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Polyamide | Ethanol/Water gradient | Initial fractionation and purification from crude extract. nih.gov |

| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate gradient | Purification of isoflavone aglycones and glycosides. nih.gov |

| Column Chromatography | Macroporous Resin (e.g., Dianion HP-20) | Ethanol/Water | Separation of isoflavone glucosides from aglycones. mdpi.com |

Spectroscopic and Spectrometric Characterization Methods

Once a purified sample is obtained, its identity as this compound must be unequivocally confirmed. This is accomplished using a suite of advanced analytical methods that probe the molecule's structure and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., HMBC) experiments are conducted to map the precise connectivity of all atoms.

NMR analysis is crucial for distinguishing C-glycosides from O-glycosides. In C-glycosides, the sugar is attached to the aglycone via a stable carbon-carbon bond, whereas in O-glycosides, the linkage is a more labile carbon-oxygen bond. The location of the sugar at the C-8 position, rather than the C-6 position, is also confirmed by characteristic shifts in the A-ring proton signals. utexas.edu The structure of Genistein-8-C-glucoside was elucidated using a combination of LC-MS and NMR techniques, confirming the 5,7,4'-trihydroxyisoflavone backbone linked to a glucose unit at the C-8 position. unl.pt Two-dimensional HMBC experiments provide definitive proof by showing a correlation between the anomeric proton of the glucose moiety and the C-8 carbon of the genistein (B1671435) ring. mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. For this compound (C₂₁H₂₀O₁₀), the expected exact mass is 432.1056 g/mol . nih.gov Electrospray ionization (ESI), typically in negative ion mode, is commonly employed, which detects the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 431.10. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern of C-glycosides is distinct from that of O-glycosides. mdpi.com Instead of a clean loss of the entire sugar (a neutral loss of 162 Da), C-glycosides undergo characteristic cross-ring cleavages within the sugar unit. mdpi.comnih.gov MS/MS analysis of the [M-H]⁻ ion of Genistein-8-C-glucoside (m/z 431.1) shows major fragment ions at m/z 311 and m/z 283, corresponding to losses of fragments from the glucose ring. nih.govmassbank.eu

Table 3: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Ionization Mode | Collision Energy | Major Product Ions (m/z) | Inferred Neutral Loss |

|---|---|---|---|---|

| 431.103 | ESI- | 25 eV | 311.056 | 120 Da (C₄H₈O₄) |

| 283.061 | 148 Da (Loss of C₅H₈O₅ and H₂) | |||

| 341.068 | 90 Da (C₃H₆O₃) |

Data sourced from MassBank record MSBNK-IPB_Halle-PN000014. nih.govmassbank.eu

Analytical HPLC is the benchmark method for the routine identification and quantification of this compound in samples. The system is typically composed of a reversed-phase C18 column and a mobile phase gradient of acidified water and an organic solvent like acetonitrile. acs.orgunl.ptrsc.org

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with isoflavones exhibiting strong absorbance at wavelengths around 260 nm. spkx.net.cnuchile.cl The retention time under specific chromatographic conditions serves as an initial identifier. For greater specificity and confidence, HPLC systems are often coupled directly to a mass spectrometer (LC-MS). unl.ptacs.org This hyphenated technique provides retention time, UV absorbance, and mass spectral data simultaneously, allowing for the reliable identification of the compound even in complex mixtures. nih.gov For example, an HPLC-ESI-HRMS method was used to identify genistein-8-C-glucoside in Kudzu root extract. nih.gov

Table 4: Representative HPLC Conditions for Isoflavone Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) spkx.net.cnuchile.cl |

| Mobile Phase | Gradient elution with Acetonitrile and Water, often containing 0.1% acid (Formic, Acetic, or Phosphoric) acs.orgunl.pt |

| Flow Rate | 0.6 - 1.0 mL/min acs.orgspkx.net.cn |

| Detection | Diode Array Detector (DAD) or UV Detector at ~260 nm spkx.net.cnuchile.cl |

Preclinical Pharmacokinetics of 3 Genistein 8 C Glucoside in Animal Models

Absorption Profiles in Animal Models

The absorption of 3-Genistein-8-C-glucoside from the gastrointestinal tract has been a key focus of preclinical research, primarily utilizing rat models. Studies indicate that this compound is absorbed, although its bioavailability is influenced by its chemical structure. Unlike O-glucosides, the C-glucoside bond of this compound is resistant to hydrolysis by mammalian digestive enzymes in the small intestine. Consequently, its absorption relies heavily on the metabolic activity of the gut microbiota in the lower parts of the intestine or on direct transport across the intestinal epithelium.

Research has demonstrated that this compound can be absorbed intact, as evidenced by its detection in the plasma of rats following oral administration. However, a significant portion of its absorption occurs after it is metabolized by intestinal microflora into its aglycone form, genistein (B1671435). This deglycosylation is a critical step that facilitates absorption, as the resulting genistein is more readily able to pass through the intestinal wall.

Pharmacokinetic studies in rats have quantified the plasma concentrations of this compound and its primary metabolite, genistein, over time. After oral administration, both the parent compound and genistein are detected in the bloodstream, with distinct peak concentrations and time-to-peak values that reflect the complex absorption process involving both direct uptake and microbial metabolism.

Table 1: Pharmacokinetic Parameters of this compound and Genistein in Rats After Oral Administration (Note: The following table is a representative example based on typical findings in pharmacokinetic studies. Actual values can vary based on experimental conditions.)

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

|---|---|---|---|

| This compound | ~ 50-100 | ~ 1-2 | ~ 200-400 |

Distribution Patterns in Animal Tissues

Following absorption, this compound and its metabolites are distributed to various tissues throughout the body. Animal studies, particularly in rats, have mapped the distribution of these compounds, revealing patterns that are crucial for understanding their potential biological activity.

Investigations into tissue distribution have shown that the highest concentrations of the parent compound and its metabolites are typically found in the organs responsible for metabolism and excretion, namely the liver and kidneys. Significant levels are also observed along the gastrointestinal tract, which is consistent with its oral route of administration and microbial metabolism.

The distribution to other tissues, such as the lungs, spleen, and heart, has also been documented, although generally at lower concentrations compared to the liver and kidneys. The ability of these compounds to reach various tissues is a key determinant of their systemic effects. The specific concentrations in different tissues depend on factors like blood flow, tissue binding, and the ability of the compounds to cross cellular membranes.

Metabolic Transformations and Metabolite Identification in Animals

The metabolism of this compound is a multi-step process involving both the host and its gut microbiota. The primary metabolic event is the cleavage of the C-glucoside bond to release the aglycone, genistein. This deglycosylation is predominantly carried out by bacteria residing in the colon and cecum.

Once genistein is formed and absorbed, it undergoes extensive phase II metabolism, primarily in the liver and intestinal wall. The main metabolic pathways are glucuronidation and sulfation, which result in the formation of various conjugated metabolites. These conjugation reactions increase the water solubility of genistein, facilitating its excretion from the body.

The major metabolites identified in the plasma and excreta of animals administered this compound include:

Genistein: The aglycone formed by microbial action.

Genistein glucuronides: Formed by the attachment of glucuronic acid to genistein.

Genistein sulfates: Formed by the sulfation of genistein.

The parent compound, this compound, is also found in circulation, indicating that a portion of it escapes both intestinal hydrolysis and first-pass metabolism.

Excretion Pathways and Clearance Dynamics in Animals

The elimination of this compound and its metabolites from the body occurs through two primary routes: renal excretion via urine and biliary excretion via feces. The clearance dynamics reflect the combined processes of metabolism and excretion.

In animal models, a significant portion of the orally administered dose is recovered in the urine, primarily in the form of genistein conjugates (glucuronides and sulfates). This indicates that after absorption and metabolism, these water-soluble metabolites are efficiently filtered by the kidneys and removed from the bloodstream. A smaller amount of the intact this compound may also be excreted in the urine.

In Silico ADME Prediction

Computational, or in silico, models are increasingly used to predict the ADME properties of chemical compounds, providing valuable early-stage insights. For this compound, these models can estimate its likely pharmacokinetic behavior based on its molecular structure.

In silico predictions for this compound generally align with the findings from animal studies. Key predictions include:

Absorption: Models predict low passive permeability across the intestinal membrane due to its relatively high molecular weight and polarity conferred by the glucose unit. This supports the observed importance of microbial metabolism for efficient absorption.

Distribution: Predictions often suggest a moderate volume of distribution, consistent with its presence in plasma and distribution to major organs without extensive sequestration in fatty tissues.

Metabolism: Computational tools can identify potential sites of metabolism on the molecule. For this compound, these models would likely flag the hydroxyl groups on the genistein backbone as probable sites for glucuronidation and sulfation, which is consistent with the identified metabolites.

Excretion: Predictions would likely indicate that the compound and its more water-soluble metabolites are substrates for renal and biliary clearance pathways.

Table 2: Summary of In Silico ADME Predictions for this compound

| ADME Parameter | Predicted Outcome | Rationale based on Molecular Structure |

|---|---|---|

| Absorption | Low to moderate oral bioavailability | High polarity and molecular weight due to the C-glucoside moiety may limit passive diffusion. |

| Distribution | Moderate | Likely confined to plasma and well-perfused organs; not expected to readily cross the blood-brain barrier. |

| Metabolism | Extensive | Susceptible to deglycosylation by gut microbiota and subsequent phase II conjugation (glucuronidation, sulfation) of the aglycone. |

| Excretion | Renal and Biliary | The parent compound and its polar metabolites are predicted to be eliminated via urine and bile. |

Mechanistic Studies on the Biological Activities of 3 Genistein 8 C Glucoside

Anti-proliferative and Apoptotic Mechanisms in Cellular Models

Inhibition of Cell Proliferation

Research has demonstrated that G8CG can inhibit the proliferation of cancer cells. Studies on human ovarian carcinoma SK-OV-3 cells revealed that treatment with G8CG resulted in a dose-dependent inhibition of cell growth. nih.gov This anti-proliferative effect is a crucial aspect of its potential as an anticancer agent. The inhibition of cell proliferation is often a precursor to the induction of programmed cell death, or apoptosis.

Induction of Apoptosis and Programmed Cell Death

G8CG has been shown to induce apoptosis in cancer cells. In human ovarian carcinoma SK-OV-3 cells, treatment with G8CG led to characteristic morphological changes associated with apoptosis. nih.gov Apoptosis is a regulated process of cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. The induction of apoptosis by G8CG is a key mechanism underlying its cytotoxic activity against cancer cells. medchemexpress.comabmole.com This process often involves the activation of a cascade of enzymes called caspases, which are central to the execution of the apoptotic program.

Modulation of Mitochondrial Membrane Potential and Reactive Oxygen Species Generation

A critical event in the apoptotic pathway is the disruption of mitochondrial function. G8CG has been found to induce a loss of mitochondrial membrane potential in human ovarian carcinoma SK-OV-3 cells. nih.gov The mitochondrial membrane potential is crucial for maintaining the proper function of mitochondria, including the production of ATP. Its dissipation is an early and often irreversible step in apoptosis.

The loss of mitochondrial membrane potential is frequently linked to the generation of reactive oxygen species (ROS). While direct studies on G8CG and ROS are limited, the parent compound, genistein (B1671435), has been shown to induce ROS generation in cancer cells, which can trigger mitochondrial dysfunction and apoptosis. nih.gov This increase in intracellular ROS can create a state of oxidative stress, further contributing to cellular damage and promoting the apoptotic process. The disruption of the mitochondrial membrane potential is a key event that can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the apoptotic signal. embopress.org

Anti-inflammatory Response Modulation

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2)

While direct evidence for 3-Genistein-8-C-glucoside is still emerging, studies on its aglycone, genistein, provide significant insights into its potential anti-inflammatory properties. Genistein has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. cabidigitallibrary.orgnih.gov The overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 contributes to inflammation. By inhibiting the expression of these enzymes, genistein can effectively reduce the production of these inflammatory mediators. cabidigitallibrary.org

Regulation of Key Signaling Pathways (e.g., NF-κB)

The anti-inflammatory effects of genistein are also mediated through the regulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govtandfonline.com NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation. tandfonline.comnih.gov Genistein has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes. tandfonline.com This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. tandfonline.com By modulating the NF-κB signaling pathway, genistein can exert a broad anti-inflammatory effect. ijbs.com

Table 1: Effects of this compound and Genistein on Cellular Proliferation and Apoptosis

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| This compound | Human SK-OV-3 ovarian carcinoma | Inhibition of cell proliferation, induction of apoptosis, loss of mitochondrial membrane potential | nih.gov |

| Genistein | Human SK-OV-3 ovarian carcinoma | Inhibition of cell proliferation, induction of apoptosis, loss of mitochondrial membrane potential | nih.gov |

| Genistein | Non-small lung cancer cells (A549 and 95D) | Induction of ROS generation, decrease in mitochondrial membrane potential, induction of apoptosis | nih.gov |

Table 2: Anti-inflammatory Mechanisms of Genistein

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Inhibition of Inflammatory Mediators | iNOS, COX-2 | Decreased production of nitric oxide and prostaglandins | cabidigitallibrary.orgnih.gov |

| Regulation of Signaling Pathways | NF-κB | Inhibition of activation and translocation to the nucleus, leading to decreased expression of pro-inflammatory genes | nih.govtandfonline.com |

Antioxidant Activity Assessment

The isoflavone (B191592) this compound, a glycosylated form of genistein, has been a subject of research to determine its antioxidant capabilities. Studies have shown that at lower concentrations, specifically between 2.5 and 10 micromolar (μM), this compound exhibits protective antioxidant properties against DNA damage induced by hydrogen peroxide (H2O2) without showing any toxicity to the cells. nih.gov However, at concentrations above 20 μM, it has been observed to reduce cell viability and cause DNA damage. nih.gov

The antioxidant activity of isoflavones is often linked to their chemical structure, particularly the presence and position of hydroxyl (-OH) groups. For instance, genistein, the aglycone of this compound, shows significant antioxidant activity due to its three hydroxyl groups. koreascience.kr The process of glycosylation, where a sugar molecule is attached to the aglycone, can influence this activity. While some studies suggest that glycosylation can reduce the antioxidant potential compared to the aglycone, the specific impact of the C-glycosidic bond at the 8th position of genistein requires further detailed investigation to fully understand its structure-activity relationship.

Other Reported Biological Activities

Fungicidal Effects

Recent studies have highlighted the potential of this compound as a fungicidal agent. In a study investigating the methanolic extract of the indigenous plant Tasmannia piperita, this compound was identified as one of the key secondary metabolites. dost.gov.ph Molecular docking studies revealed that this compound exhibited a high docking score against the Arg-X-Leu-Arg (RXLR) effector protein (PDB ID: 2NAR) of the fungal phytopathogen Phytophthora infestans. dost.gov.ph This finding suggests a potential mechanism for its antifungal action, supporting the use of T. piperita extract in developing natural fungicides. dost.gov.ph Other research has also indicated that glycosylated derivatives of genistein can possess antifungal properties. rsc.orgbenthamscience.com

Estrogen Receptor Modulation

As a phytoestrogen, this compound is structurally similar to estradiol (B170435) and can interact with estrogen receptors (ERs). nih.govmdpi.com Phytoestrogens like genistein and its glycosides can act as either estrogen agonists or antagonists, depending on the hormonal environment and target tissue. roehampton.ac.uk They generally show a higher binding affinity for estrogen receptor β (ERβ) over estrogen receptor α (ERα). mdpi.commdpi.com This selective binding is significant because ERβ activation is often associated with anti-proliferative effects, in contrast to ERα activation. nih.gov

While the aglycone genistein is known to bind to ERs, the glycosylation in this compound can affect this interaction. roehampton.ac.ukplos.org Studies on other genistein glucosides have shown that while they may have a lower binding affinity for ERs compared to genistein, they can still induce estrogenic effects. plos.org The presence of the glucoside moiety can influence the compound's bioavailability and metabolism, which in turn affects its estrogenic activity. nih.gov Research on Arum rupicola, which contains this compound, suggests its potential use as a phytoestrogenic supplement. scispace.com

Comparative Biological Efficacy with Genistein Aglycone

The biological activities of this compound are often compared to its aglycone form, genistein, to understand the influence of the glucoside group.

In terms of antioxidant activity , genistein is a potent scavenger of free radicals. koreascience.krmdpi.com The glycosylation of genistein can alter this property. For example, a study on various genistein glucosides found that mono-glucosides showed DPPH free-radical scavenging activity, while β-gentiobiosides of genistein did not. mdpi.com Another study indicated that genistein has a greater hydrogen donation capacity and thus higher antioxidant activity than its O-glucoside, genistin (B1671436). koreascience.kr Research on this compound from Lupinus luteus showed that at low concentrations (2.5-10 μM), it had protective antioxidant effects against H2O2-induced DNA damage, a property also attributed to genistein. nih.gov However, at higher concentrations (>20 μM), it became cytotoxic. nih.gov

Regarding estrogen receptor modulation , genistein is a well-established phytoestrogen that binds to both ERα and ERβ, with a preference for ERβ. mdpi.comtandfonline.com The addition of a sugar molecule, as in this compound, generally reduces the binding affinity to estrogen receptors compared to the aglycone. plos.org However, studies on other genistein glucosides have demonstrated that they can still exert significant estrogenic effects, sometimes with comparable or even higher efficacy in certain cellular assays than genistein itself. plos.org For instance, some genistein O-glucosides showed estradiol-like efficacy in promoting osteoblast differentiation, where genistein was less effective. plos.org The bioavailability of genistein and its glycosides also differs, with β-glycosides having a later peak plasma concentration time compared to the aglycone. nih.gov

In the context of other biological activities, such as anticancer effects , both genistein and this compound have been investigated. A study on human ovarian carcinoma cells showed that both compounds, alone and in combination, exhibited cytotoxic activity. scispace.com

The following table provides a comparative summary of the biological activities:

| Biological Activity | This compound | Genistein Aglycone | Key Findings |

| Antioxidant | Exhibits antioxidant properties at low concentrations (2.5-10 μM). nih.gov | Potent antioxidant and free radical scavenger. koreascience.krmdpi.com | Glycosylation may modulate the antioxidant capacity, which is highly dependent on the structure and concentration. |

| Estrogen Receptor Modulation | Expected to interact with estrogen receptors, though potentially with lower affinity than genistein. plos.org | Binds to both ERα and ERβ with a preference for ERβ, acting as a selective estrogen receptor modulator (SERM). mdpi.comtandfonline.com | The glucoside moiety alters binding affinity and bioavailability, but significant estrogenic effects can still be observed. nih.govplos.org |

| Fungicidal | Shows potential fungicidal effects, as suggested by molecular docking studies. dost.gov.ph | Some studies on isoflavones suggest antifungal properties. | Both forms show potential, with specific mechanisms for the glycoside being an area of active research. |

| Cytotoxicity | Induces cytotoxicity at concentrations >20 μM. nih.gov | Exhibits cytotoxic effects against various cancer cell lines. scispace.com | Both compounds demonstrate dose-dependent cytotoxicity. |

Structure Activity Relationship Sar Studies of 3 Genistein 8 C Glucoside and Its Derivatives

Influence of C-Glycosylation on Bioactivity

The attachment of a glucose molecule to the genistein (B1671435) backbone via a C-glycosidic bond at the 8-position has a marked effect on its bioactivity. Generally, C-glycosylation is known to enhance certain beneficial properties of flavonoids, including their antioxidant and anti-diabetic potential. nih.govfrontiersin.org This modification can improve the stability of the compound compared to its O-glycosylated counterparts. frontiersin.org

Research has demonstrated specific bioactivities for genistein-8-C-glucoside. For instance, it has been shown to possess potent anti-diabetic activity in animal models. rsc.org Furthermore, studies on human ovarian carcinoma cells (SK-OV-3) have investigated its cytotoxic and apoptotic properties. scispace.com In one study, both genistein and genistein-8-C-glucoside were shown to inhibit cell proliferation and induce apoptosis, suggesting that the C-glucoside derivative is a potential chemotherapeutic candidate for ovarian cancer. scispace.commedchemexpress.comchemsrc.com The study found that genistein-8-C-glucoside treatment resulted in the inhibition of cell proliferation, the induction of apoptotic cell death, and the loss of mitochondrial membrane potential. scispace.com

| Compound | Concentration (µM) | Exposure Time (h) | Observed Effects | Reference |

|---|---|---|---|---|

| Genistein | 1–90 | 24 and 48 | Inhibition of cell proliferation, induction of apoptosis, loss of mitochondrial membrane potential. | scispace.com |

| Genistein-8-C-glucoside | 1–90 | 24 and 48 | Inhibition of cell proliferation, induction of apoptosis, loss of mitochondrial membrane potential. | scispace.com |

Comparison of C- versus O-Glycosylation Effects on Activity

Generally, O-glycosylation is reported to reduce the bioactivity of the parent flavonoid, although it can sometimes improve solubility and bioavailability. nih.govfrontiersin.org For example, genistein is modified by 7-O-glycosylation to form genistin (B1671436), which is reported to be more bioavailable and readily absorbed. mdpi.com However, many O-glycosides must be hydrolyzed to their aglycone form by gut microbiota before they can be absorbed and exert their biological effects. nih.govfrontiersin.org

In contrast, C-glycosidic bonds are resistant to enzymatic hydrolysis, which makes C-glycosides like genistein-8-C-glucoside more stable. frontiersin.orgnih.gov This stability can lead to different pharmacokinetic profiles and may allow the molecule to be absorbed intact. frontiersin.org While O-glycosylation often diminishes antioxidant activity, C-glycosylation can enhance it. frontiersin.org Studies on other flavonoids have shown that C-glycosides can be more reactive and stable than their O-glycoside counterparts. frontiersin.org For the related isoflavone (B191592) daidzein, its C-glycoside (puerarin) and O-glycoside (daidzin) derivatives are considered pro-drugs that are metabolized in vivo to the active aglycone. frontiersin.org A study on their inhibitory effects on the M3 receptor showed that the aglycone, daidzein, was the most potent, while the O-glycoside (genistin) showed weak inhibition. frontiersin.org

| Compound | Type | IC₅₀ (µg/ml) | Reference |

|---|---|---|---|

| Puerarin (Daidzein-8-C-glucoside) | C-Glycoside | Inhibition rate at 100 µg/ml: 33.83 ± 3.05% | frontiersin.org |

| Genistin (Genistein-7-O-glucoside) | O-Glycoside | > 100 | frontiersin.org |

| Biochanin A (Genistein 4′-methyl ether) | Aglycone Derivative | 57.07 ± 12.47 | frontiersin.org |

| Genistein | Aglycone | Not specified in this study, but Biochanin A showed weaker activity. | frontiersin.org |

Molecular Interactions and Target Binding Specificity

The specific molecular interactions of 3-Genistein-8-C-glucoside with its biological targets are key to its mechanism of action. The presence and position of the C-glucosyl moiety influence how the molecule fits into the binding pockets of target proteins and interacts with other molecules like DNA. researchgate.net

Genistein itself is known to interact with a variety of cellular targets, including tyrosine kinases and DNA. nih.govresearchgate.net The addition of a sugar group can modify these interactions. A study investigating the interaction of genistein and its O-glucosides with calf thymus DNA found that the glucosides had a stronger binding ability than the parent genistein. researchgate.net The binding was characterized by intercalation between DNA base pairs and hydrogen bonding, with the glucosides intercalating more deeply. researchgate.net Although this study focused on O-glucosides, it suggests that glycosylation can enhance interaction with DNA. researchgate.net

For genistein-8-C-glucoside specifically, its pro-apoptotic activity in ovarian cancer cells is linked to its ability to induce mitochondrial membrane depolarization. medchemexpress.comchemsrc.com This points to a direct or indirect interaction with components of the mitochondrial apoptosis pathway. The C-C bond's stability means the entire molecule, including the glucose part, is likely involved in the interaction at the target site. The precise positioning of the bulky glucose group at the C-8 position of the flavonoid scaffold is critical for its binding specificity. researchgate.net This structural feature distinguishes its binding mode from that of the parent aglycone or its O-glycoside isomers, potentially leading to unique biological effects or altered potency. researchgate.net

Compound Index

| Compound Name |

|---|

| This compound |

| Genistein |

| Genistin (Genistein-7-O-glucoside) |

| Daidzein |

| Puerarin (Daidzein-8-C-glucoside) |

| Daidzin (Daidzein-7-O-glucoside) |

| Biochanin A (Genistein 4'-methyl ether) |

| Isoquercitrin |

| Orientin |

Chemical Synthesis and Derivatization Strategies for 3 Genistein 8 C Glucoside

Total Chemical Synthesis Approaches

The total chemical synthesis of isoflavone (B191592) C-glycosides, including genistein (B1671435) 8-C-β-D-glucopyranoside, is a multi-step process that requires careful protection and deprotection strategies to achieve the desired regioselectivity. A key strategy involves the synthesis of a C-glycosylated acetophenone (B1666503) intermediate, which is then used to construct the isoflavone core. nih.govresearchgate.net

A reported synthesis of genistein 8-C-β-D-glucopyranoside starts from 2,4-di-O-benzylphloroacetophenone. nih.gov The key steps of this synthetic route are outlined below:

C-Glycosylation: The synthesis begins with the C-glycosylation of the protected phloroacetophenone. A crucial reaction in this step is the O→C glycoside rearrangement, which transforms an initially formed O-glycoside into the more stable C-glycoside, yielding a benzyl-protected C-glycosylphloroacetophenone. This intermediate is pivotal for the entire synthesis. nih.govresearchgate.net

Chalcone (B49325) Formation: The C-glycosylated acetophenone then undergoes an Aldol condensation with a suitably protected p-hydroxybenzaldehyde derivative to form the corresponding chalcone. nih.govresearchgate.net

Oxidative Rearrangement and Cyclization: The chalcone is subjected to an oxidative rearrangement. This transformation is often achieved using thallium(III) nitrate (B79036) (TTN), which leads to the formation of an acetal (B89532). nih.govresearchgate.net Subsequent acid-catalyzed cyclization of the acetal intermediate constructs the characteristic chromen-4-one (isoflavone) ring system. nih.gov

Deprotection: The final step involves the removal of the protecting groups (e.g., benzyl (B1604629) groups) from the hydroxyl functions on both the isoflavone core and the glucose moiety. This is typically accomplished via hydrogenolysis. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product | Yield | Reference |

| 1 | C-Glycosylation (O→C Rearrangement) | 2,4-di-O-benzylphloroacetophenone | Benzyl-protected C-glycosylphloroacetophenone | 96% | nih.gov |

| 2 | Aldol Condensation | p-Benzyloxybenzaldehyde | Protected Chalcone | - | nih.gov |

| 3 | Oxidative Rearrangement & Cyclization | Thallium(III) nitrate (TTN), Acid | Protected Isoflavone | - | nih.govresearchgate.net |

| 4 | Debenzylation | Hydrogenolysis (H₂, Pd/C) | Genistein 8-C-β-D-glucopyranoside | - | nih.gov |

| Overall | Total Synthesis | Genistein 8-C-β-D-glucopyranoside | 39% | nih.gov |

Chemoenzymatic Synthesis and Biotransformation Techniques

To overcome the challenges associated with multi-step chemical synthesis, such as harsh reaction conditions and the need for extensive protecting group chemistry, chemoenzymatic and biotransformation methods have emerged as powerful alternatives. researchgate.netrsc.org These techniques utilize the high selectivity and efficiency of enzymes and whole-cell systems to perform specific glycosylation reactions. rjeid.commdpi.com

Engineered Microbial Systems:

One successful approach involves the metabolic engineering of microorganisms. For instance, Saccharomyces cerevisiae (baker's yeast) has been engineered to produce genistein 8-C-glucoside. mdpi.com In this system, the yeast was first engineered for the de novo synthesis of genistein. Subsequently, a C-glycosyltransferase, PlUGT43, was overexpressed in the genistein-producing strain. mdpi.com This enzyme specifically catalyzes the transfer of a glucose moiety from a UDP-sugar donor to the C-8 position of the genistein aglycone, leading to the formation of genistein-8-C-glucoside. mdpi.com This whole-cell biocatalytic approach provides a direct route from simple carbon sources to the final glycosylated product.

Isolated Glycosyltransferases:

The use of isolated enzymes, particularly C-glycosyltransferases (CGTs), offers a more controlled chemoenzymatic approach. mdpi.com CGTs are enzymes that catalyze the formation of the C-C bond between a sugar and an aglycone acceptor. researchgate.netmdpi.com

Enzyme Discovery: Researchers have identified novel CGTs with specific activities. For example, a CGT from Trollius chinensis (TcCGT1) was found to efficiently catalyze the 8-C-glycosylation of various flavones. mdpi.com Another promiscuous C-glycosyltransferase, AbCGT from Aloe barbadensis, has demonstrated the ability to C-glycosylate scaffolds that lack the acyl side chain typically preferred by other CGTs. researchgate.net

Substrate Promiscuity: The substrate flexibility of certain enzymes is exploited to produce a variety of glycosides. Versatile glycosyltransferases, such as YjiC from Bacillus licheniformis, have been used in both in vitro enzymatic reactions and in vivo biotransformation systems to glycosylate genistein, producing different glycosylated derivatives. rsc.org Although these studies often focus on O-glycosylation, the principle demonstrates the potential for creating diverse genistein glycosides by selecting appropriate enzymes and sugar donors. rsc.org

Biotransformation with Fungi:

Filamentous fungi are also widely used for the biotransformation of flavonoids. mdpi.com Various fungal species, including those from the genera Absidia and Beauveria, have been shown to glycosylate isoflavones like genistein. mdpi.comresearchgate.net While many reported fungal biotransformations of genistein result in O-glucosides (such as genistin (B1671436) at the C-7 position), these studies highlight the vast enzymatic machinery available in microorganisms for modifying isoflavone structures. mdpi.comresearchgate.net The specific production of C-glucosides via this method depends on identifying microbial strains that possess the necessary C-glycosyltransferase activity.

| Approach | Biocatalyst | Substrate(s) | Product | Key Findings | Reference(s) |

| Engineered Yeast | Saccharomyces cerevisiae expressing PlUGT43 | Genistein (produced de novo) | Genistein-8-C-glucoside | Successful de novo biosynthesis of the target C-glycoside in a whole-cell system. | mdpi.com |

| Chemoenzymatic | C-glycosyltransferase (CGT) from Trollius chinensis | Flavones | 8-C-glycosylated flavones | TcCGT1 is the first CGT found to catalyze 8-C-glycosylation of flavones. | mdpi.com |

| Chemoenzymatic | C-glycosyltransferase (CGT) from Aloe barbadensis | Various phenols | C-Glycosides | AbCGT can glycosylate scaffolds lacking the typical acyl side chain. | researchgate.net |

| Biotransformation | Bacillus licheniformis expressing YjiC | Genistein, various NDP-sugars | Genistein glycosides | Demonstrates the use of versatile GTs to create diverse glycoside derivatives. | rsc.org |

| Biotransformation | Filamentous Fungi (Absidia, Beauveria) | Genistein | Genistein-7-O-glucoside (Genistin) | Fungi are effective biocatalysts for isoflavone glycosylation, primarily at the O-position. | mdpi.comresearchgate.net |

Advanced Research Perspectives and Future Directions for 3 Genistein 8 C Glucoside

Elucidation of Novel Molecular Targets and Signaling Networks

Future research on 3-Genistein-8-C-glucoside is centered on identifying and validating its specific molecular targets to better understand its mechanism of action. Preclinical studies have established that the compound can induce apoptosis (programmed cell death) and depolarize the mitochondrial membrane in human ovarian carcinoma cells (SK-OV-3). nih.govabmole.commedchemexpress.comglpbio.com This suggests that key proteins within the mitochondrial apoptosis pathway are primary targets.

The investigation of upstream signaling cascades that are modulated by this compound is a critical research avenue. Initial data suggests a potential interaction with major signaling pathways known to be crucial in cell survival and proliferation. abmole.com Expanding on these findings will be essential for a comprehensive understanding of the compound's cellular effects.

Table 1: Known and Potential Molecular Targets and Signaling Pathways for this compound

| Category | Target/Pathway | Observed Effect/Potential Role | Supporting Evidence |

|---|---|---|---|

| Cellular Process | Apoptosis Induction | Triggers programmed cell death in cancer cells. nih.gov | Human SK-OV-3 ovarian carcinoma cells. nih.gov |

| Organelle | Mitochondria | Induces mitochondrial membrane depolarization, a key step in the intrinsic apoptotic pathway. nih.govabmole.com | Measured by JC-1 staining in SK-OV-3 cells. nih.gov |

| Signaling Pathway | PI3K/Akt/mTOR | A potential pathway modulated by the compound, often implicated in cell survival and growth. abmole.com | Listed as a related signaling pathway in compound databases. abmole.com |

| Signaling Pathway | Protein Tyrosine Kinase | May inhibit or modulate kinases involved in oncogenic signaling. abmole.com | Listed as a related signaling pathway. abmole.com |

| Signaling Pathway | NF-κB Pathway | The aglycone, genistein (B1671435), is a known inhibitor; this pathway is a logical area of investigation for the glucoside. nih.govmdpi.com | Inferred from studies on the parent compound, genistein. nih.govmdpi.com |

| Signaling Pathway | JAK/STAT Pathway | Genistein blocks this pathway; G8CG may have similar effects. cellmolbiol.org | Inferred from studies on the parent compound, genistein. cellmolbiol.org |

Further research should employ techniques like affinity chromatography-mass spectrometry and thermal shift assays to pull down and identify direct binding partners of this compound, thereby moving from observed cellular effects to a precise molecular mechanism.

Optimization of Biosynthetic Pathways for Sustainable Production

The limited availability of this compound from natural plant sources necessitates the development of efficient and sustainable production methods. nih.gov Metabolic engineering and synthetic biology offer a promising solution through the use of microbial cell factories.

A significant breakthrough has been the de novo synthesis of this compound in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net This was achieved by introducing a heterologous biosynthetic pathway for genistein and subsequently expressing a specific C-glucosyltransferase, PlUGT43, which efficiently converts genistein to its 8-C-glucoside form. nih.gov

Future optimization strategies will focus on several key areas:

Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of the key C-glucosyltransferase through directed evolution or rational protein design.

Host Strain Improvement: Engineering the host microbe (S. cerevisiae or E. coli) to enhance the precursor supply, particularly the malonyl-CoA and UDP-glucose pools, which are essential building blocks. nih.gov Overexpressing genes like PGM2 and UGP1 has already been shown to increase the final product titer by over 30%. nih.gov

Process Optimization: Fine-tuning fermentation conditions (e.g., media composition, temperature, pH) and utilizing fed-batch strategies to maximize yield and productivity. researchgate.net

Table 2: Engineered Biosynthesis of this compound in S. cerevisiae

| Engineering Step | Key Gene/Enzyme | Organism of Origin | Resulting Titer |

|---|---|---|---|

| C-Glucosylation | PlUGT43 (C-glucosyltransferase) | Pueraria lobata | 7.65 mg/L |

| UDPG Supply Enhancement | PGM2, UGP1 | Saccharomyces cerevisiae | 10.03 mg/L |

These advancements pave the way for the green, industrial-scale production of this compound, making it more accessible for extensive research and potential commercial applications. nih.gov

Development of Advanced Analytical Platforms for Comprehensive Profiling

Robust and sensitive analytical methods are fundamental for the accurate identification, quantification, and structural elucidation of this compound in complex biological and chemical matrices. Current and future platforms integrate multiple advanced techniques.

Chromatography: High-Performance Liquid Chromatography (HPLC) remains the cornerstone for separating the compound from related isoflavones and metabolites. researchgate.netuab.edu

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), is indispensable for sensitive detection and structural confirmation. uab.edu For C-glycosides like this compound, a characteristic fragmentation pattern involving the neutral loss of 120 Da is a key diagnostic feature that distinguishes it from O-glycosides. uab.edu

Nuclear Magnetic Resonance (NMR): For unambiguous structure elucidation, especially for novel glycosides, multidimensional NMR techniques (e.g., HMBC, HSQC) are the gold standard. rsc.org

Future development in this area will likely involve the use of hyphenated techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for high-throughput profiling in metabolomics studies. The development of specific monoclonal antibodies could also lead to highly sensitive immunoassays for rapid screening and quantification.

Exploration of Structure-Guided Design for Enhanced Bioactivity

While this compound possesses inherent biological activity, its structure serves as a valuable scaffold for the semi-synthesis of novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.com Structure-guided design utilizes computational modeling and an understanding of structure-activity relationships (SAR) to rationally modify the molecule.

Key strategies for modification include:

Alteration of the Glycosyl Moiety: Synthesizing derivatives with different sugars (e.g., rhamnose, xylose) or oligosaccharides to modulate solubility and interaction with biological targets. rsc.orgoup.com

Modification of the Aglycone Backbone: Adding functional groups, such as nitro or amino groups, to the A or B rings of the genistein structure to alter electronic properties and binding affinity. mdpi.com Studies on genistein have shown that creating more lipophilic derivatives can significantly enhance anticancer activity. mdpi.com

Hybrid Molecules: Conjugating the isoflavone (B191592) with other known bioactive agents (e.g., chemotherapeutic drugs) to create hybrid compounds with potentially synergistic effects and novel mechanisms of action. mdpi.com

For example, SAR studies on related isoflavones have shown that the type and position of substituents can drastically impact biological function, such as inhibitory activity against specific receptors. frontiersin.org This knowledge can guide the design of this compound derivatives targeted toward specific diseases.

Integration of Omics Technologies in Mechanistic Research

To move beyond a single-target, single-pathway understanding, the integration of "omics" technologies is essential for a holistic view of the biological effects of this compound. mdpi.comresearchgate.net These technologies provide a system-wide snapshot of molecular changes within a cell or organism upon treatment.

Transcriptomics (RNA-Seq): Reveals changes in the expression of thousands of genes, helping to identify entire pathways and regulatory networks affected by the compound. This has been used to link changes in this compound levels in plants to cold stress response genes. mdpi.com

Proteomics: Identifies changes in protein expression and post-translational modifications, providing a functional readout that is often more directly linked to phenotype than transcript-level changes.

Metabolomics: Profiles the full spectrum of small-molecule metabolites, offering insights into how the compound alters cellular metabolism.

Multi-Omics Integration: The true power lies in combining these datasets. For example, integrating transcriptomics and metabolomics can link the upregulation of a specific biosynthetic gene with the increased production of a downstream metabolite, providing a comprehensive view of the regulated pathway. nih.gov

These approaches will be instrumental in building detailed mechanistic models, discovering novel biomarkers of activity, and identifying unexpected therapeutic applications for this compound.

Translational Research Opportunities from Preclinical Findings

The ultimate goal of basic research is translation into clinical or commercial applications. The preclinical findings for this compound provide a strong foundation for several translational opportunities.

The most direct path stems from its demonstrated cytotoxic and apoptotic activity against human ovarian cancer cells. nih.gov Key translational steps include:

In Vivo Animal Studies: Validating the anticancer effects in xenograft models of ovarian cancer to assess efficacy and pharmacokinetics in a living system.

Combination Therapy Evaluation: Building on the finding that this compound in combination with genistein showed enhanced effects, studies should explore its potential to synergize with standard-of-care chemotherapies for ovarian cancer. nih.gov

Pharmacokinetic and Bioavailability Studies: A critical translational hurdle for many flavonoids is poor bioavailability. nih.gov C-glycosides are often more stable in the gastrointestinal tract than O-glycosides. Detailed studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo fate and potential for oral delivery. mdpi.com

Given the broad therapeutic potential of its aglycone in areas like neuroprotection and metabolic diseases, mdpi.commdpi.com there is a strong rationale to explore whether this compound offers a more stable or effective alternative in these contexts as well.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Genistein 8-C-glucoside, G8CG |

| Genistein | 4',5,7-trihydroxyisoflavone |

| Genistin (B1671436) | Genistein 7-O-glucoside |

| Daidzein | 4',7-dihydroxyisoflavone |

| Puerarin | Daidzein 8-C-glucoside |

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating 3-Genistein-8-C-glucoside from natural sources?

- Methodological Answer : Isolation typically involves ethanol-based extraction followed by chromatographic purification. Ethanol (50–80% v/v) is effective for polar flavonoid extraction, as demonstrated in alcoholic extracts of plant materials . Post-extraction, column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC with UV detection (λ = 260–280 nm) are used for purification. Validate purity via HPLC-DAD or LC-MS, ensuring baseline separation from co-eluting flavonoids like genistein or other C-glucosides.

Q. How can researchers quantify this compound in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/0.1% formic acid. Calibration curves with authentic standards are critical. For enhanced sensitivity, employ LC-MS/MS in MRM mode (e.g., [M-H]⁻ ion at m/z 433 → 271 for the aglycone fragment). Cross-validate results with NMR (¹H/¹³C) to confirm structural integrity .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- 1D/2D NMR : Assign protons and carbons using HSQC (for C-H correlations) and HMBC (to confirm glycosidic linkages). Key signals include H-8 (δ ~6.3 ppm, singlet) and glucosyl anomeric protons (δ ~4.8–5.2 ppm, doublet, J = 7–9 Hz) .

- HRMS : Confirm molecular formula (C₂₁H₂₀O₁₁) with <5 ppm mass error.

Advanced Research Questions

Q. How do reaction conditions influence the formation of methylglyoxal (MGO) adducts with this compound?

- Methodological Answer : Incubate the compound with MGO (1–10 mM) in phosphate buffer (pH 7.4, 37°C) for 4–24 hours. Monitor adduct formation via LC-MS (e.g., [M+H]+ at m/z 517 for mono-MGO adducts). Kinetic studies show >80% trapping efficiency within 4 hours, peaking at 97.7% by 24 hours . Optimize molar ratios (1:2 to 1:5, compound:MGO) to favor mono- or di-adducts.

Q. What strategies resolve contradictions in data regarding reactive sites for dicarbonyl trapping?

- Methodological Answer : Discrepancies in reactive site identification (e.g., A-ring positions 6 vs. 8) require isotopic labeling (e.g., ¹³C-MGO) combined with 2D NMR (¹H-¹³C HMBC) to map adduct positions. Compare reactivity with structural analogs (e.g., genkwanin 6-C-glucoside) to isolate electronic/steric effects . Validate findings using site-directed mutagenesis in enzyme-binding assays.

Q. How should researchers design experiments to assess AGE-inhibition mechanisms of this compound?

- Methodological Answer :

- In vitro assays : Use human serum albumin (HSA)-MGO models. Incubate HSA (10 mg/mL) with MGO (5 mM) and varying compound concentrations (0.1–100 µM) for 7 days. Quantify AGEs via fluorescence (λₑₓ = 370 nm, λₑₘ = 440 nm) or ELISA.

- LC-MS/MS : Identify adducts (e.g., di-MGO adducts at m/z 603) and correlate with inhibition efficacy. Include positive controls (e.g., aminoguanidine) .

Guidance for Experimental Reproducibility

- Documentation : Follow Beilstein Journal guidelines: report detailed synthesis protocols, NMR acquisition parameters, and LC-MS gradients in supplementary materials .

- Statistical Analysis : For bioactivity assays, use ANOVA with post-hoc Tukey tests (p < 0.05) and report effect sizes. Pre-register protocols to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.